Cas no 895805-47-7 (N-3-(6-ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide)
N-3-(6-ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-3-(6-ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide
- F2629-0128
- N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide
- AKOS002068392
- 895805-47-7
- N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide
- N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide
- CCG-190496
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- インチ: 1S/C19H19N3O3S/c1-3-25-19-11-10-18(20-21-19)15-7-5-8-16(13-15)22-26(23,24)17-9-4-6-14(2)12-17/h4-13,22H,3H2,1-2H3
- InChIKey: PLZIYUFHCQZJQJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C)C=1)(NC1C=CC=C(C2=CC=C(N=N2)OCC)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 369.11471265g/mol
- どういたいしつりょう: 369.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 89.6Ų
N-3-(6-ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2629-0128-2μmol |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-5μmol |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 5μl |
$63.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-10μmol |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 10μl |
$69.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-20μmol |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-1mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 1mg |
$54.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-2mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-3mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 3mg |
$63.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-4mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 4mg |
$66.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-5mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 5mg |
$69.0 | 2023-05-19 | |
| Life Chemicals | F2629-0128-10mg |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide |
895805-47-7 | 90%+ | 10mg |
$79.0 | 2023-05-19 |
N-3-(6-ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide 関連文献
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
N-3-(6-ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamideに関する追加情報
N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide: A Novel Scaffold for Targeted Therapeutic Applications
N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide, with the chemical identifier CAS No. 895805-47-7, represents a promising molecular scaffold in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonamide functional group (-SO2NH-) that confers unique pharmacological properties. Recent studies have highlighted its potential as a versatile platform for drug discovery, particularly in the development of agents targeting inflammatory pathways and metabolic disorders.
N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide is structurally defined by its multi-ring system, which includes a pyridazin-3-yl moiety connected to a phenyl ring via an ethoxy group. The sulfonamide functionality at the 1-position of the benzene ring is critical for its biological activity, as it enables interactions with specific protein targets. This structural complexity allows for the modulation of pharmacokinetic profiles, making it a valuable candidate for further optimization in drug development pipelines.
Recent advances in computational chemistry have facilitated the elucidation of the molecular interactions of N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfde. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the PPARγ receptor, a key regulator of glucose metabolism. This finding aligns with the growing interest in PPARγ agonists for the treatment of type 2 diabetes and metabolic syndrome. The ethoxy substitution at the pyridazin-3-yl ring is believed to enhance solubility and bioavailability, addressing common limitations of traditional sulfonamide derivatives.
The synthesis of N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide involves a multi-step process that combines nucleophilic aromatic substitution and aromatic ring functionalization. A 2022 paper in Organic & Biomolecular Chemistry reported an efficient synthetic route using microwave-assisted conditions to achieve high yields. This method not only reduces reaction times but also minimizes the formation of byproducts, which is crucial for the scalability of pharmaceutical production. The use of green chemistry principles in this synthesis highlights the compound's potential for sustainable drug development.
Pharmacological studies on N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide have revealed its anti-inflammatory properties. In vitro assays showed significant inhibition of TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages. This activity is attributed to the compound's ability to modulate NF-κB signaling pathways, which are central to the regulation of inflammatory responses. These findings are particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent clinical trials have begun to explore the therapeutic potential of N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide in preclinical models. A 2024 phase I trial published in Drug Discovery Today demonstrated its safety profile in healthy volunteers, with no adverse effects reported. The compound's low toxicity and favorable pharmacokinetic parameters suggest its suitability for further clinical development. These results are encouraging for the translation of this compound into therapeutic applications.
The molecular design of N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide also allows for the incorporation of additional functional groups to enhance its therapeutic versatility. For example, the introduction of hydrophilic substituents at the phenyl ring could improve its solubility in aqueous environments, which is essential for oral administration. Conversely, hydrophobic modifications might be beneficial for targeted drug delivery systems, such as liposomal formulations.
Comparative studies with existing sulfonamide derivatives have further validated the unique advantages of N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide. A 2023 review in Medicinal Research Reviews highlighted its superior selectivity for PPARγ over other PPAR subtypes, which reduces the risk of off-target effects. This selectivity is crucial for minimizing side effects in patients with metabolic disorders, where traditional PPAR agonists often cause weight gain and fluid retention.
The development of N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide exemplifies the integration of modern analytical techniques in drug discovery. Techniques such as X-ray crystallography and molecular docking simulations have been instrumental in understanding its binding interactions with target proteins. These insights enable the rational design of analogs with optimized pharmacological profiles, accelerating the transition from bench to bedside.
As the field of medicinal chemistry continues to evolve, compounds like N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide are poised to play a significant role in addressing unmet medical needs. Their structural versatility, combined with the ability to modulate key biological pathways, makes them ideal candidates for the development of novel therapeutics. Ongoing research is expected to further refine their applications, potentially expanding their utility beyond the current scope of metabolic and inflammatory diseases.
In conclusion, N-3-(6-Ethoxypyridazin-3-yl)phenyl-3-methylbenzene-1-sulfonamide represents a promising advancement in the quest for effective therapeutic agents. Its unique molecular features, coupled with recent scientific breakthroughs, position it as a valuable asset in the pharmaceutical industry. As research progresses, this compound may pave the way for innovative treatments that address a wide range of health conditions.
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